5,5''-DIMETHYL-[2,2':6',2''-TERPYRIDINE]-4'-CARBOXYLIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5''-DIMETHYL-[2,2':6',2''-TERPYRIDINE]-4'-CARBOXYLIC ACID is a complex organic compound that belongs to the family of pyridine derivatives This compound is characterized by its unique structure, which includes multiple pyridine rings and a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 5,5''-DIMETHYL-[2,2':6',2''-TERPYRIDINE]-4'-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with pyridine derivatives, such as 2,6-dimethylpyridine.
Functional Group Introduction:
Coupling Reactions: The key step involves coupling reactions, such as Suzuki-Miyaura coupling, to form the desired multi-pyridine structure.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
Analyse Chemischer Reaktionen
5,5''-DIMETHYL-[2,2':6',2''-TERPYRIDINE]-4'-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Coupling Reactions: As mentioned earlier, coupling reactions like Suzuki-Miyaura are crucial for constructing the multi-pyridine structure.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,5''-DIMETHYL-[2,2':6',2''-TERPYRIDINE]-4'-CARBOXYLIC ACID has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which 5,5''-DIMETHYL-[2,2':6',2''-TERPYRIDINE]-4'-CARBOXYLIC ACID exerts its effects involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions, affecting their electronic properties and reactivity . In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
When compared to other pyridine derivatives, 5,5''-DIMETHYL-[2,2':6',2''-TERPYRIDINE]-4'-CARBOXYLIC ACID stands out due to its multi-pyridine structure and the presence of a carboxylic acid group. Similar compounds include:
Pyridine-2,6-dicarboxylic Acid: A simpler derivative with two carboxylic acid groups.
2,6-bis(hydroxymethyl)pyridine: Contains hydroxymethyl groups instead of methylpyridine.
5,5′-(Pyridine-2,6-diyl)bis(4-amino-3-mercapto-1,2,4-triazole): A more complex derivative with additional functional groups.
The uniqueness of this compound lies in its specific arrangement of pyridine rings and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
294211-85-1 |
---|---|
Molekularformel |
C18H15N3O2 |
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C18H15N3O2/c1-11-3-5-14(19-9-11)16-7-13(18(22)23)8-17(21-16)15-6-4-12(2)10-20-15/h3-10H,1-2H3,(H,22,23) |
InChI-Schlüssel |
ONKZNQJYOBPKCW-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)C2=CC(=CC(=N2)C3=NC=C(C=C3)C)C(=O)O |
Kanonische SMILES |
CC1=CN=C(C=C1)C2=CC(=CC(=N2)C3=NC=C(C=C3)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.